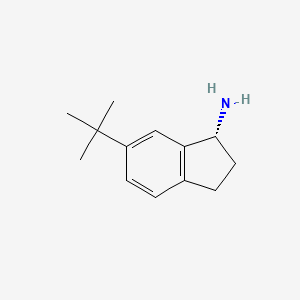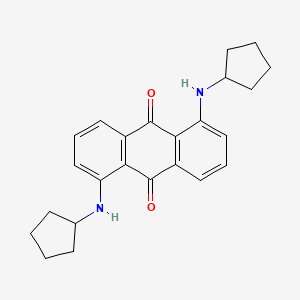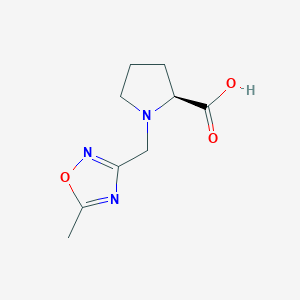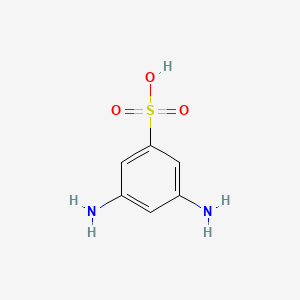
2-(5-Iodopyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Iodopyridin-3-yl)acetonitrile is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom attached to the pyridine ring at the 5-position and an acetonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodination of 3-pyridineacetonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 5-position.
Industrial Production Methods
On an industrial scale, the production of 2-(5-Iodopyridin-3-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodopyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(5-azidopyridin-3-yl)acetonitrile, while coupling reactions can produce various biaryl or alkyne derivatives.
Scientific Research Applications
2-(5-Iodopyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Iodopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and acetonitrile group confer unique reactivity, allowing the compound to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Similar in structure but lacks the acetonitrile group.
3-Iodopyridine: Iodine is attached at the 3-position instead of the 5-position.
2-(3-Iodopyridin-2-yl)acetonitrile: Similar structure but with different substitution pattern.
Uniqueness
2-(5-Iodopyridin-3-yl)acetonitrile is unique due to the specific positioning of the iodine atom and the acetonitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
2-(5-iodopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5IN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2 |
InChI Key |
WIMPHSHIYQEPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1I)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


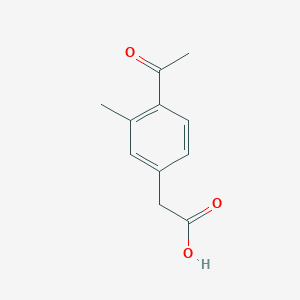
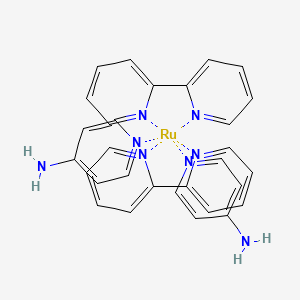
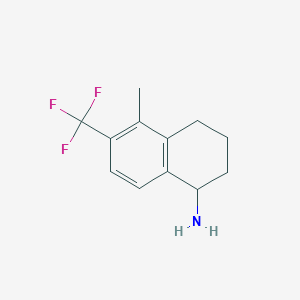

![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
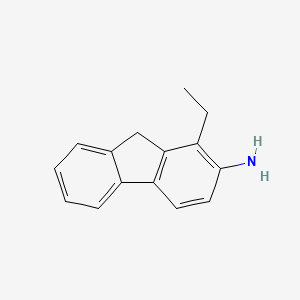
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
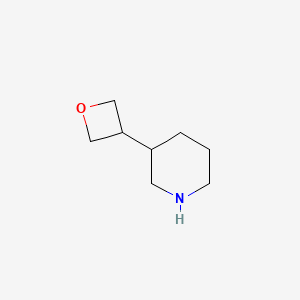
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)

